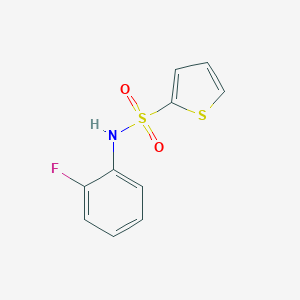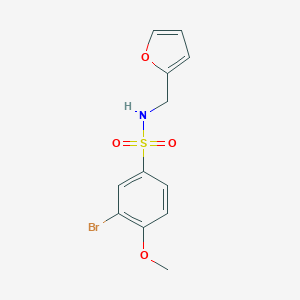![molecular formula C20H15ClF3N3O3S2 B299307 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CTB is a sulfonamide derivative that exhibits potent biological activity, making it an attractive candidate for further investigation.
作用機序
CTB exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting carbonic anhydrase, CTB disrupts the pH balance in cells, leading to cell death in cancer cells and reducing inflammation in other cells.
Biochemical and Physiological Effects:
CTB has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and reduction of inflammation in animal models. Additionally, CTB has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
実験室実験の利点と制限
One of the main advantages of CTB is its potent biological activity, which makes it a valuable tool for investigating various physiological processes. Additionally, the synthesis method for CTB has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production. However, one limitation of CTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving CTB. One area of interest is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further investigation into the mechanism of action of CTB could lead to a better understanding of the role of carbonic anhydrase in various physiological processes. Finally, the synthesis of CTB analogs with improved solubility and potency could lead to the development of even more effective drugs.
合成法
The synthesis of CTB involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 2-oxo-2-(2-thienylmethylene)hydrazinecarbothioamide in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield CTB. This method has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production.
科学的研究の応用
CTB has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CTB has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
製品名 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide |
|---|---|
分子式 |
C20H15ClF3N3O3S2 |
分子量 |
501.9 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H15ClF3N3O3S2/c21-18-9-8-14(11-17(18)20(22,23)24)27(32(29,30)16-6-2-1-3-7-16)13-19(28)26-25-12-15-5-4-10-31-15/h1-12H,13H2,(H,26,28)/b25-12+ |
InChIキー |
MOKCFCXTZSEWRA-BRJLIKDPSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)




![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
